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Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for the
chemical compound 2-Hydroxy-n-methylacetamide (CAS No. 5415-94-1). The information
presented herein is essential for the characterization, identification, and quality control of this
molecule in research and development settings. This document summarizes nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes generalized
experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-n-
methylacetamide.

Table 1: *H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not publicly

available

Despite extensive searches of public spectroscopic databases, detailed *H NMR data with
assigned chemical shifts and coupling constants for 2-Hydroxy-n-methylacetamide could not
be located.
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« 13 1
Chemical Shift (ppm) Assighment
Data not publicly available C=0 (Amide)
Data not publicly available CH2-OH
Data not publicly available N-CHs

Quantitative 3C NMR data for 2-Hydroxy-n-methylacetamide is not readily available in public
domains. The expected chemical shift regions are based on analogous structures.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

Data not publicly available - O-H stretch

Data not publicly available - N-H stretch

Data not publicly available - C=0 stretch (Amide I)
Data not publicly available - N-H bend (Amide II)
Data not publicly available - C-N stretch

Data not publicly available - C-O stretch

While the existence of vapor-phase IR spectra is noted in databases such as PubChem, the
specific peak table is not publicly accessible.[1]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
Data not publicly available - [M]*+
Data not publicly available - Fragment lons

GC-MS data for 2-Hydroxy-n-methylacetamide is indicated as available in spectral
databases, but the fragmentation pattern and relative intensities are not publicly detailed.[1]
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
outlined above. These protocols are based on standard laboratory practices for small polar
molecules and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra for structural elucidation.

Materials:

2-Hydroxy-n-methylacetamide sample (5-10 mg)

Deuterated solvent (e.g., DMSO-ds, D20, or CDCI3)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh the 2-Hydroxy-n-methylacetamide sample and
dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o Set the spectral width to cover the expected proton chemical shift range (typically 0-12
ppm).

o Utilize a standard single-pulse experiment.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1583540?utm_src=pdf-body
https://www.benchchem.com/product/b1583540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Process the data using Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:

o Set the spectral width to encompass the expected carbon chemical shift range (typically O-
180 ppm).

o Employ a proton-decoupled pulse sequence.

o Acquire a significantly larger number of scans compared to *H NMR due to the lower
natural abundance of *3C.

o Process the data similarly to the tH NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

e 2-Hydroxy-n-methylacetamide sample

o FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)
o Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

Background Scan: Record a background spectrum of the clean ATR crystal.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample
spectrum. A typical acquisition involves multiple scans to improve the signal-to-noise ratio
over a range of 4000-400 cm~1.

o Data Processing: Perform a background correction on the collected spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e 2-Hydroxy-n-methylacetamide sample

e A suitable solvent (e.g., methanol, acetonitrile)

e Mass Spectrometer (e.g., with Electrospray lonization - ESI)

Procedure (ESI-MS):

e Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
 Instrument Conditions:

o lonization Mode: Positive Electrospray lonization (ESI+).

[e]

Capillary Voltage: Typically around 3-4 kV.

o

Drying Gas Temperature: Approximately 300-350 °C.

[¢]

Drying Gas Flow: Dependent on the instrument, e.g., 8-10 L/min.

[¢]

Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-
200).

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Visualization of Spectroscopic Correlations

The following diagram illustrates the chemical structure of 2-Hydroxy-n-methylacetamide and
the expected correlations of its atoms to the different spectroscopic techniques.
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2-Hydroxy-n-methylacetamide Expected Spectroscopic Signals

HsC(a) - N(H) - C(=0)(b) - C(Hz)z(c) - OH(d)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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